

Spectroscopic Profile of Diethyl 1,2-Hydrazinedicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 1,2-hydrazinedicarboxylate*

Cat. No.: *B1346693*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **diethyl 1,2-hydrazinedicarboxylate**. The information presented is intended to support research and development activities by providing key spectral parameters and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **diethyl 1,2-hydrazinedicarboxylate** is significantly informed by ^1H and ^{13}C NMR spectroscopy. The data presented below were obtained in deuterated chloroform (CDCl_3) and referenced to tetramethylsilane (TMS).

^1H NMR Spectral Data

The ^1H NMR spectrum of **diethyl 1,2-hydrazinedicarboxylate** exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.59	Singlet	-	2H	N-H
4.20	Quartet	7.1	4H	-O-CH ₂ -CH ₃
1.27	Triplet	7.1	6H	-O-CH ₂ -CH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Type
156.9	C=O (Carbonyl)
62.4	-O-CH ₂ -CH ₃
14.5	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **diethyl 1,2-hydrazinedicarboxylate**. The solid sample is typically prepared as a potassium bromide (KBr) pellet for analysis. Key vibrational frequencies are indicative of the N-H, C=O, and C-O bonds within the molecule.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3300	N-H Stretch	Amide
~1750	C=O Stretch	Carbonyl (Ester)
~1220	C-O Stretch	Ester
~2980	C-H Stretch	Alkyl

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard procedures for obtaining NMR and IR spectra for a solid organic compound like **diethyl 1,2-hydrazinedicarboxylate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **diethyl 1,2-hydrazinedicarboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or an internal standard (e.g., TMS at δ 0.00 ppm).
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

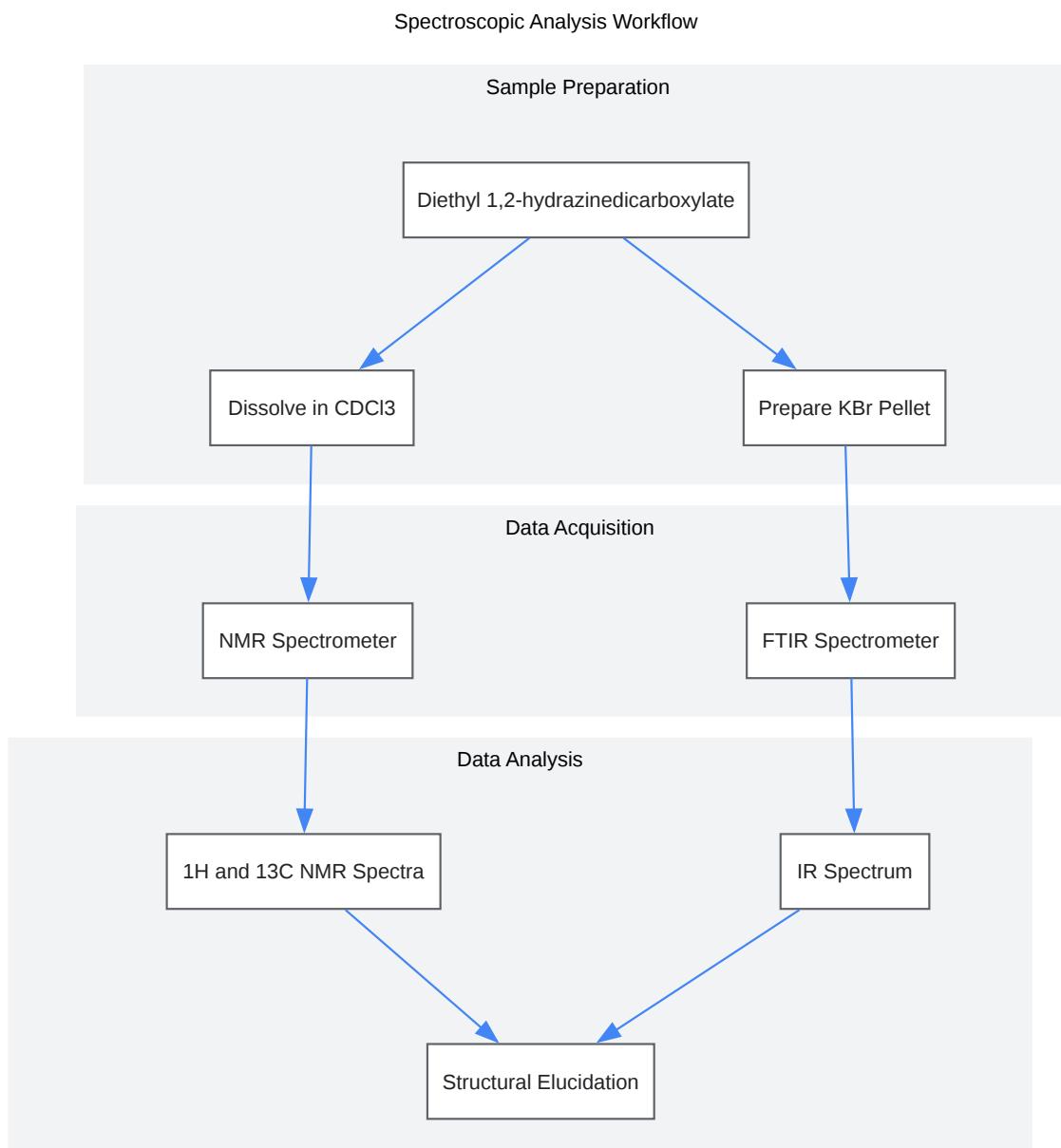
- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **diethyl 1,2-hydrazinedicarboxylate** with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet-forming die.
- Use a hydraulic press to apply several tons of pressure to the die, forming a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Procedure:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of a blank KBr pellet.
 - Record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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